molecular formula C15H26N2O2 B4032751 N,N'-propane-1,2-diyldicyclopentanecarboxamide

N,N'-propane-1,2-diyldicyclopentanecarboxamide

Cat. No.: B4032751
M. Wt: 266.38 g/mol
InChI Key: WYWHKSLZEHGOCP-UHFFFAOYSA-N
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Description

N,N'-propane-1,2-diyldicyclopentanecarboxamide is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.38 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-1,2-propanediyldicyclopentanecarboxamide is 266.199428076 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Modification

One research application of N,N'-1,2-propanediyldicyclopentanecarboxamide-like compounds involves the modification of polyamide-6 (PA-6) in supercritical and subcritical fluids to improve its properties, such as blocking amine and carboxylic acid end groups. This modification process enhances PA-6's melt stability without altering its molecular weight or causing discoloration, indicating potential applications in materials engineering and polymer science (Gooijer, Scheltus, & Koning, 2004).

Catalysis and Organic Synthesis

Another application is in the field of organic synthesis, where platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including compounds structurally similar to N,N'-1,2-propanediyldicyclopentanecarboxamide, is used to produce a range of primary and secondary amides. This process showcases the role of such compounds in facilitating catalytic reactions that form valuable chemical products (Wang & Widenhoefer, 2004).

Biobased Polyamides

Furthermore, enzymatic synthesis of biobased semi-aromatic polyamides using 2,5-furandicarboxylic acid (FDCA) demonstrates the potential for N,N'-1,2-propanediyldicyclopentanecarboxamide analogs in creating environmentally friendly alternatives to petroleum-based polymers. These FDCA-based polyamides exhibit high molecular weights and thermal properties, suggesting their suitability for use as engineering thermoplastics and high-performance materials (Jiang, Maniar, Woortman, & Loos, 2016).

Photopolymerization and Sensing Applications

Another significant application area is the development of molecular gels and fluorescent films for aniline vapor detection through the derivatization of naphthalene diimide (NDI) compounds. This work demonstrates the potential for N,N'-1,2-propanediyldicyclopentanecarboxamide and its derivatives in creating functional materials for environmental monitoring and chemical sensing (Fan et al., 2016).

Biodegradation of Environmental Pollutants

Lastly, the role of similar compounds in the biodegradation of environmental pollutants, like Bisphenol A, through enzymatic processes in non-aqueous media, highlights their potential application in environmental biotechnology and pollution control. The use of laccase from Fusarium incarnatum in a reverse micelles system to degrade Bisphenol A indicates the broader applicability of such compounds in environmental remediation efforts (Chhaya & Gupte, 2013).

Properties

IUPAC Name

N-[2-(cyclopentanecarbonylamino)propyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-11(17-15(19)13-8-4-5-9-13)10-16-14(18)12-6-2-3-7-12/h11-13H,2-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWHKSLZEHGOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CCCC1)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.